(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-chlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The compound was fully characterized by proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), correlated spectroscopy (1H-1H-COSY), heteronuclear single quantum coherence (HSQC) and distortionless enhancement by polarization transfer (DEPT-135 and DEPT-90) NMR, ultraviolet (UV) and Fourier-transform infrared (FTIR) spectroscopies, and high-resolution mass spectrometry (HRMS) .Mechanism of Action
Target of Action
Compounds containing similar structures, such as imidazole and indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Mode of Action
It’s known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond . This could potentially alter the function of the target proteins, leading to the observed biological effects.
Biochemical Pathways
For instance, indole derivatives have been reported to inhibit influenza A and Coxsackie B4 virus , suggesting that they may interfere with viral replication pathways.
Pharmacokinetics
It’s known that the solubility of a compound in water and other polar solvents can significantly impact its bioavailability . As such, the high solubility of imidazole, a similar compound, suggests that this compound may also have good bioavailability .
Result of Action
Based on the broad range of biological activities associated with similar compounds, it can be inferred that this compound may have diverse molecular and cellular effects .
Advantages and Limitations for Lab Experiments
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-chlorophenyl)methanone has a number of advantages and limitations for use in lab experiments. One of the main advantages is its unique structure and properties, which make it a promising candidate for further study. However, the compound can be difficult to synthesize, which can limit its availability for use in lab experiments.
Future Directions
There are a number of potential future directions for research on (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-chlorophenyl)methanone. One area of research is the development of new drugs based on the compound's structure and properties. Additionally, further research is needed to fully understand the mechanism of action of the compound, as well as its potential use in the treatment of various diseases and disorders. Finally, research is needed to develop new and more efficient methods for synthesizing the compound, which could increase its availability for use in lab experiments.
Synthesis Methods
The synthesis of (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-chlorophenyl)methanone involves a multi-step process that includes the use of various chemicals and reagents. The exact method used for synthesizing the compound can vary depending on the specific research application. However, the general process involves the reaction of 4-chlorobenzoyl chloride with 1-(2-azidoethyl)pyrrolidine-2,5-dione to form an intermediate, which is then reacted with sodium azide and copper (I) iodide to produce the final product.
Scientific Research Applications
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-chlorophenyl)methanone has been studied extensively for its potential use in various scientific research applications. One of the most promising areas of research is in the field of medicinal chemistry, where the compound has shown potential as a lead compound for the development of new drugs. Other areas of research include the study of the compound's mechanism of action, biochemical and physiological effects, and its use in lab experiments.
properties
IUPAC Name |
(4-chlorophenyl)-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O/c14-11-3-1-10(2-4-11)13(19)17-8-5-12(9-17)18-15-6-7-16-18/h1-4,6-7,12H,5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQXMMWVPZDLTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)C(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.